4-Phenyl-2H-thiazolo[3,2-a][1,3,5]triazine-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Phenyl-2H-thiazolo[3,2-a][1,3,5]triazine-2-thione is a heterocyclic compound that features a fused ring system combining thiazole and triazine moieties. This compound is of significant interest due to its potential applications in medicinal chemistry and materials science. The unique structural framework of this compound allows for diverse chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-2H-thiazolo[3,2-a][1,3,5]triazine-2-thione typically involves multi-component reactions. One efficient method is the one-pot three-component condensation reaction of thioglycolic acid or ethyl thioglycolate, aldehydes or ketones, and dicyandiamide in the presence of ammonium acetate . This method provides a straightforward and high-yielding approach to the target compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of multi-component reactions and condensation techniques can be scaled up for industrial applications. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for efficient large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Phenyl-2H-thiazolo[3,2-a][1,3,5]triazine-2-thione undergoes various chemical reactions, including:
Substitution Reactions: The compound can react with aromatic aldehydes to form arylidene derivatives.
Coupling Reactions: It can undergo coupling reactions with mono and di-aromatic diazonium salts to yield 2-aryl-azothiazolo[3,2-a]triazines.
Common Reagents and Conditions:
Aromatic Aldehydes: Used in substitution reactions to form arylidene derivatives.
Diazonium Salts: Utilized in coupling reactions to produce azothiazolo derivatives.
Catalysts: Triethylamine is commonly used to catalyze these reactions.
Major Products:
Arylidene Derivatives: Formed from reactions with aromatic aldehydes.
Azothiazolo Derivatives: Produced from coupling reactions with diazonium salts.
Wissenschaftliche Forschungsanwendungen
4-Phenyl-2H-thiazolo[3,2-a][1,3,5]triazine-2-thione has been explored for various scientific research applications:
Medicinal Chemistry: The compound exhibits potential as an anticancer, antibacterial, antifungal, and antiparasitic agent.
Materials Science: Its unique structural properties make it a candidate for developing new materials with specific electronic and optical properties.
Biological Studies: The compound’s biological activity is being investigated for potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 4-Phenyl-2H-thiazolo[3,2-a][1,3,5]triazine-2-thione involves its interaction with various molecular targets and pathways. The compound’s structural similarity to purine and pyrimidine allows it to interact with nucleic acids and enzymes, potentially inhibiting their function . This interaction can lead to the disruption of cellular processes, making it effective against cancer cells and pathogens.
Vergleich Mit ähnlichen Verbindungen
Thiazolo[3,2-a][1,3,5]triazine Derivatives: These compounds share a similar fused ring system and exhibit comparable biological activities.
Imidazo[2,1-b][1,3]thiazines: Another class of nitrogen- and sulfur-containing heterocyclic compounds with significant bioactivity.
Uniqueness: 4-Phenyl-2H-thiazolo[3,2-a][1,3,5]triazine-2-thione stands out due to its specific substitution pattern and the presence of a thione group, which can enhance its reactivity and biological activity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
89012-17-9 |
---|---|
Molekularformel |
C11H7N3S2 |
Molekulargewicht |
245.3 g/mol |
IUPAC-Name |
4-phenyl-[1,3]thiazolo[3,2-a][1,3,5]triazine-2-thione |
InChI |
InChI=1S/C11H7N3S2/c15-10-12-9(8-4-2-1-3-5-8)14-6-7-16-11(14)13-10/h1-7H |
InChI-Schlüssel |
GOGCZQCNWLKZBV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC(=S)N=C3N2C=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.